4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one
Description
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one is a ketone derivative featuring a tetrahydrofuran (oxane) ring substituted with two methyl groups at the 2-position and a but-3-yn-2-one moiety at the 4-position. This compound is notable for its application in pharmaceutical synthesis, particularly as a key intermediate in the preparation of complex heterocyclic molecules. For example, it has been utilized in the synthesis of 2-oxoimidazole-containing compounds for therapeutic agents targeting specific biological pathways . Its structural rigidity, imparted by the oxane ring, enhances stereochemical control during synthetic processes, making it valuable in asymmetric catalysis and medicinal chemistry.
Properties
CAS No. |
90262-26-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)but-3-yn-2-one |
InChI |
InChI=1S/C11H16O2/c1-9(12)4-5-10-6-7-13-11(2,3)8-10/h10H,6-8H2,1-3H3 |
InChI Key |
MZLGBDOOJAADJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CCOC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one typically involves the reaction of 4-(2,2-dimethyloxan-4-yl)but-3-yn-2-ol with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are limited, but it is believed to influence metabolic pathways through its unique structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of But-3-yn-2-one Derivatives
But-3-yn-2-one derivatives share a common α,β-unsaturated ketone backbone but differ in substituents, which critically influence their reactivity and applications. Below is a comparative analysis:
Research Findings and Trends
Pharmaceutical Synthesis : The 2,2-dimethyloxane moiety in this compound is increasingly leveraged in kinase inhibitor development, as seen in European patent applications .
Catalysis : Derivatives with aryl substituents (e.g., 4-(4-Methoxyphenyl)-1-phenylbut-3-yn-2-one) show high enantioselectivity (up to 95% ee) in Brønsted acid-catalyzed Michael additions .
Material Science : Silylated derivatives like 4-(Trimethylsilyl)but-3-yn-2-one are emerging as precursors for silicon-carbon hybrid materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
